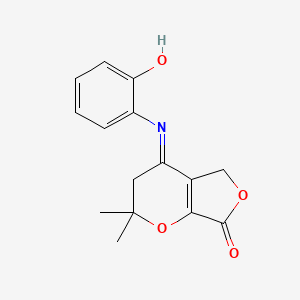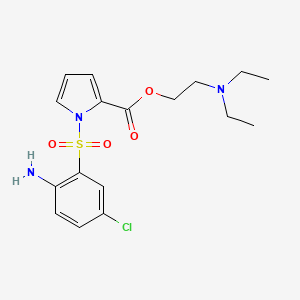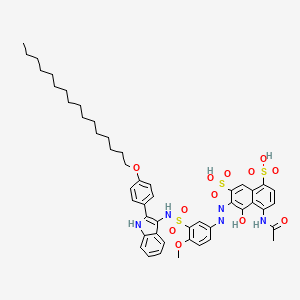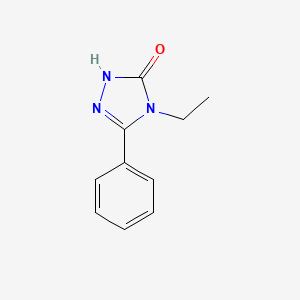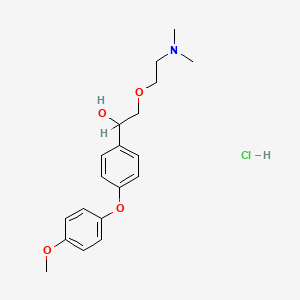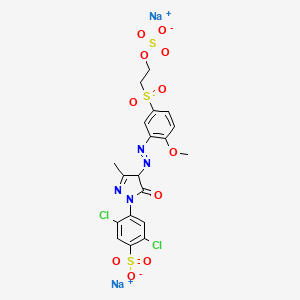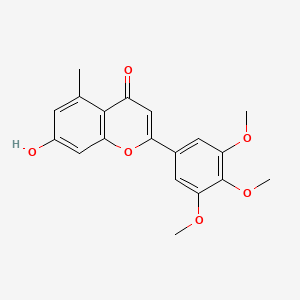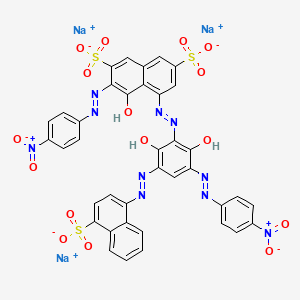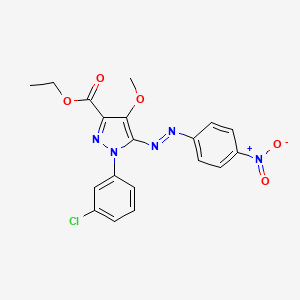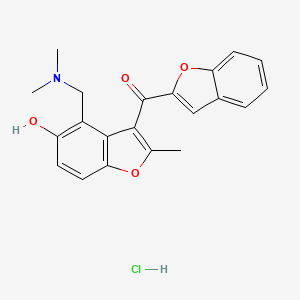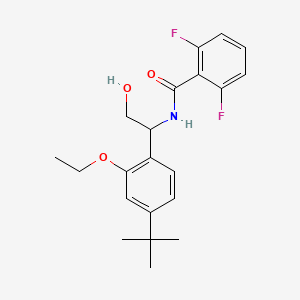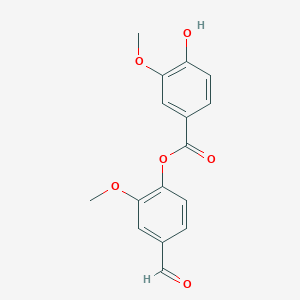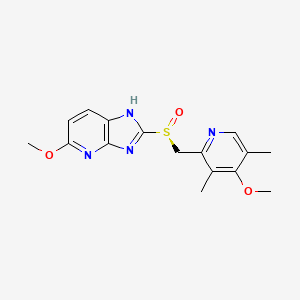
(S)-Tenatoprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tenatoprazole is a proton pump inhibitor (PPI) that is used to reduce stomach acid production. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly noted for its potential in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tenatoprazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring and the introduction of the chiral center. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Tenatoprazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the nitrogen atoms in the pyridine ring.
Substitution: Common in the synthesis and modification of this compound, substitution reactions often involve halogenated intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-Tenatoprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular processes related to acid secretion.
Medicine: Primarily researched for its potential in treating acid-related disorders. Studies have also explored its role in preventing gastric mucosal damage.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
(S)-Tenatoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, commonly known as the proton pump, in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound effectively reduces acid secretion, providing relief from conditions like GERD and peptic ulcers. The molecular targets include the cysteine residues on the proton pump, leading to its inactivation.
Vergleich Mit ähnlichen Verbindungen
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action compared to other PPIs.
Esomeprazole: The S-enantiomer of omeprazole, offering improved efficacy in some patients.
Uniqueness: (S)-Tenatoprazole is unique due to its chiral nature, which can influence its pharmacodynamics and pharmacokinetics. Its specific stereochemistry may offer advantages in terms of potency and duration of action compared to its racemic counterparts.
Eigenschaften
CAS-Nummer |
705968-86-1 |
|---|---|
Molekularformel |
C16H18N4O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m0/s1 |
InChI-Schlüssel |
ZBFDAUIVDSSISP-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


